(2S)-2-[(2S)-2-(2-{2-[(2S)-3-[4-(acetyloxy)phenyl]-2-aminopropanamido]acetamido}acetamido)-3-phenylpropanamido]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-terminally acetylated Leu-enkephalin is a modified form of the endogenous peptide Leu-enkephalin. Leu-enkephalin is a pentapeptide composed of five amino acids: tyrosine, glycine, glycine, phenylalanine, and leucine. This compound acts as an agonist at opioid receptors, primarily targeting the delta opioid receptors. The N-terminal acetylation enhances the stability and bioavailability of the peptide, making it a valuable compound for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-terminally acetylated Leu-enkephalin involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the N-terminal acetylation is achieved by treating the peptide with acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of N-terminally acetylated Leu-enkephalin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
N-terminally acetylated Leu-enkephalin undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acyl chlorides or other acylating agents.
Major Products Formed
Oxidation: Dityrosine-containing peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptides with modified N-terminal groups.
Scientific Research Applications
N-terminally acetylated Leu-enkephalin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating pain and other physiological processes through opioid receptors.
Medicine: Explored for potential therapeutic applications in pain management and neuroprotection.
Mechanism of Action
N-terminally acetylated Leu-enkephalin exerts its effects by binding to opioid receptors, primarily the delta opioid receptors. Upon binding, it activates the G-protein-coupled receptor signaling pathway, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic and other physiological effects .
Comparison with Similar Compounds
Similar Compounds
Met-enkephalin: Another endogenous opioid peptide with a similar structure but containing methionine instead of leucine.
Dynorphins: A class of opioid peptides that primarily target kappa opioid receptors.
Endorphins: Endogenous peptides that act on mu opioid receptors.
Uniqueness
N-terminally acetylated Leu-enkephalin is unique due to its N-terminal acetylation, which enhances its stability and bioavailability compared to its non-acetylated counterpart. This modification makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C30H39N5O8 |
---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-acetyloxyphenyl)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H39N5O8/c1-18(2)13-25(30(41)42)35-29(40)24(15-20-7-5-4-6-8-20)34-27(38)17-32-26(37)16-33-28(39)23(31)14-21-9-11-22(12-10-21)43-19(3)36/h4-12,18,23-25H,13-17,31H2,1-3H3,(H,32,37)(H,33,39)(H,34,38)(H,35,40)(H,41,42)/t23-,24-,25-/m0/s1 |
InChI Key |
CUENDMDZGGRSFB-SDHOMARFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)OC(=O)C)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.